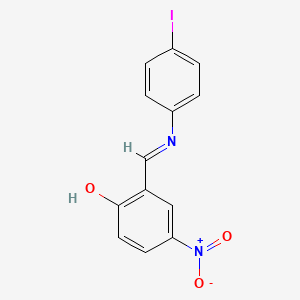

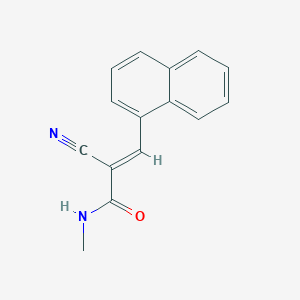

![molecular formula C31H22F3N5O4S2 B11973758 2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)

2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The compound features multiple functional groups, including pyrazole, thiazolidine, indole, and acetamide, which contribute to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. Common synthetic routes may include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone.

Formation of the Thiazolidine Ring: This may involve the reaction of a thiourea derivative with a haloketone.

Formation of the Indole Ring: This can be synthesized via the Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation, using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thioxogruppe kann zu einem Sulfon oxidiert werden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Die Trifluormethylgruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (mCPBA).

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Substitutionsreagenzien: Nukleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Thioxogruppe ein Sulfonderivat ergeben, während die Reduktion der Carbonylgruppen entsprechende Alkohole ergeben würde.

Wissenschaftliche Forschungsanwendungen

Chemie

Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden und dient als Zwischenprodukt in der organischen Synthese.

Biologie

In der biologischen Forschung kann die Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht werden, da sie mehrere funktionelle Gruppen aufweist, die mit verschiedenen biologischen Zielstrukturen interagieren können.

Medizin

Die Verbindung kann pharmakologische Aktivitäten aufweisen, wie z. B. entzündungshemmende, antimikrobielle oder krebshemmende Eigenschaften, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Industrie

Im Industriebereich kann die Verbindung bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen aufgrund ihrer einzigartigen chemischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus der Verbindung hängt von ihrem spezifischen biologischen Ziel ab. Wenn die Verbindung beispielsweise als Krebsmittel untersucht wird, kann sie bestimmte Enzyme oder Signalwege hemmen, die an der Zellproliferation beteiligt sind. Die beteiligten molekularen Ziele und Wege würden durch biochemische Assays und molekulares Docking untersucht werden.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a drug candidate, given its multiple functional groups that can interact with various biological targets.

Medicine

The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of the compound would depend on its specific biological target. For example, if the compound is investigated as an anticancer agent, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-{(3Z)-3-[3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

- This compound

Einzigartigkeit

Die Einzigartigkeit der Verbindung liegt in ihrer Kombination von funktionellen Gruppen, die bestimmte biologische Aktivitäten oder chemische Reaktivität verleihen können, die bei ähnlichen Verbindungen nicht beobachtet werden. Das Vorhandensein der Trifluormethylgruppe kann beispielsweise die metabolische Stabilität und Bioverfügbarkeit der Verbindung verbessern.

Eigenschaften

Molekularformel |

C31H22F3N5O4S2 |

|---|---|

Molekulargewicht |

649.7 g/mol |

IUPAC-Name |

2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C31H22F3N5O4S2/c1-17-25(28(42)39(36(17)2)20-11-4-3-5-12-20)38-29(43)26(45-30(38)44)24-21-13-6-7-14-22(21)37(27(24)41)16-23(40)35-19-10-8-9-18(15-19)31(32,33)34/h3-15H,16H2,1-2H3,(H,35,40)/b26-24- |

InChI-Schlüssel |

FFZNZFRBCBYJHG-LCUIJRPUSA-N |

Isomerische SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=CC(=C6)C(F)(F)F)/SC3=S |

Kanonische SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=CC(=C6)C(F)(F)F)SC3=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

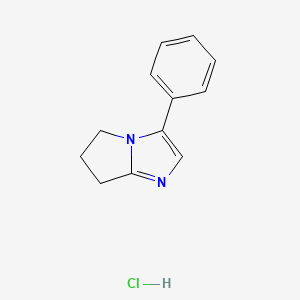

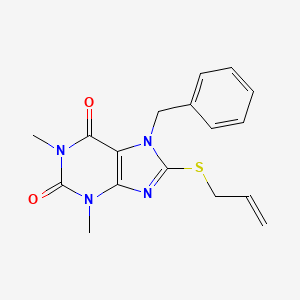

![Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)

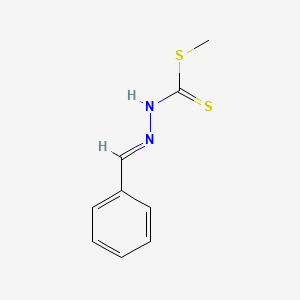

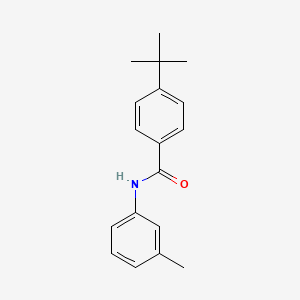

![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973709.png)

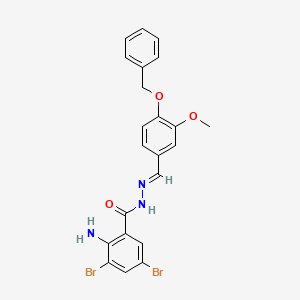

![9-Bromo-5-(2-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973715.png)

![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11973738.png)

![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)